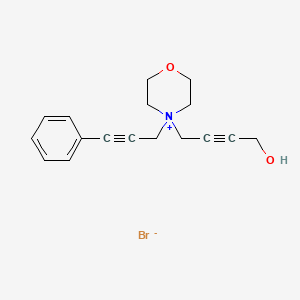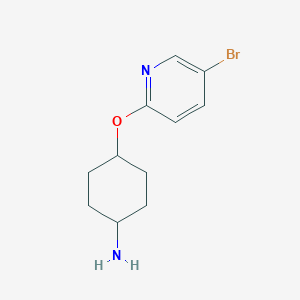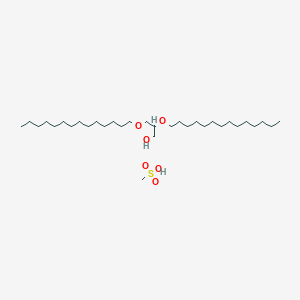![molecular formula C15H26N2O4Si B15159463 N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide CAS No. 706816-80-0](/img/structure/B15159463.png)
N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide: is an organosilane compound that features a pyridine ring attached to a propyl chain, which is further bonded to a triethoxysilyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide typically involves the reaction of 4-pyridinecarboxylic acid with 3-aminopropyltriethoxysilane. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or tetrahydrofuran (THF) to dissolve the reactants and products .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions: N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, which are useful in forming cross-linked networks in materials.
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization[][2].
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous or alcoholic solutions under acidic or basic conditions.
Condensation: Often facilitated by heating or using catalysts such as acids or bases.
Substitution: Electrophilic reagents like halogens or nitro groups can be used under controlled conditions to functionalize the pyridine ring[][2].
Major Products:
Hydrolysis and Condensation: Formation of siloxane networks.
Substitution: Functionalized pyridine derivatives[][2].
科学的研究の応用
Chemistry:
Surface Modification: Used to modify the surface properties of materials like silica, enhancing their compatibility with organic polymers.
Catalysis: Acts as a ligand in the preparation of catalysts for various organic reactions.
Biology:
Bioconjugation: Utilized in the conjugation of biomolecules to surfaces, aiding in the development of biosensors and diagnostic tools.
Medicine:
Drug Delivery:
Industry:
作用機序
The mechanism by which N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide exerts its effects is primarily through its ability to form strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group hydrolyzes to form silanol groups, which can then condense to form siloxane bonds. This property is crucial in surface modification and the formation of cross-linked networks. The pyridine ring can interact with metal ions, making it useful in catalysis and coordination chemistry .
類似化合物との比較
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
- 3-(Triethoxysilyl)propylamine
- N-[3-(Trimethoxysilyl)propyl]aniline
Comparison:
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar in structure but contains an ethylenediamine group instead of a pyridine ring, making it more suitable for applications requiring multiple amine functionalities .
- 3-(Triethoxysilyl)propylamine: Lacks the pyridine ring, which limits its use in coordination chemistry compared to N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide .
- N-[3-(Trimethoxysilyl)propyl]aniline: Contains an aniline group, which provides different reactivity and applications in polymer chemistry .
特性
CAS番号 |
706816-80-0 |
|---|---|
分子式 |
C15H26N2O4Si |
分子量 |
326.46 g/mol |
IUPAC名 |
N-(3-triethoxysilylpropyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C15H26N2O4Si/c1-4-19-22(20-5-2,21-6-3)13-7-10-17-15(18)14-8-11-16-12-9-14/h8-9,11-12H,4-7,10,13H2,1-3H3,(H,17,18) |
InChIキー |
PVOPCUPYAFKJOI-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCCNC(=O)C1=CC=NC=C1)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate](/img/structure/B15159384.png)


![2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene](/img/structure/B15159399.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B15159409.png)
![Phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]-](/img/structure/B15159423.png)

![4-[Chloro(3-methoxyphenyl)methyl]-N-ethyl-N-phenylbenzamide](/img/structure/B15159434.png)


![(1R,5R)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B15159451.png)
![2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine](/img/structure/B15159467.png)
